molecular formula C21H16ClN3O5 B2860798 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide CAS No. 941900-61-4

5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide

Cat. No.: B2860798
CAS No.: 941900-61-4
M. Wt: 425.83
InChI Key: SOOKHMIZXUARRE-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C21H16ClN3O5 and its molecular weight is 425.83. The purity is usually 95%.
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Scientific Research Applications

Pro-Drug Systems

5-Substituted isoquinolin-1-ones, structurally related to the compound of interest, have been synthesized and demonstrated potential as bioreductively activated pro-drug systems. These compounds, when reduced biomimetically, can release parent drugs selectively within hypoxic solid tumors, suggesting a targeted approach for cancer therapy (Berry et al., 1997).

Synthesis and Diastereoselectivity

Research into the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has led to the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. These compounds incorporate fragments of pharmacological interest and demonstrate the importance of solvent and temperature in achieving diastereoselective reactions, which is crucial for the synthesis of compounds with specific biological activities (Kandinska et al., 2006).

Hypoxia-Selective Cytotoxicity

The novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, though structurally distinct, shares functional similarities with the compound of interest, primarily in its bioreductive activation under hypoxic conditions, which is a valuable trait for targeting tumor cells that reside in low-oxygen environments (Palmer et al., 1995).

Catalytic Reduction of Nitro Compounds

Studies on the reduction of nitroarenes, including those with complex substituents like those in the compound of interest, using formic acid in the presence of ruthenium catalysts, offer insights into the selective reduction processes that can be applied in the synthesis of less toxic and more pharmacologically active amines (Watanabe et al., 1984).

One-Pot Synthesis Techniques

The development of one-pot synthesis methods for quinazolin-4(3H)-ones from 2-nitrobenzamides demonstrates the efficiency of combining reduction, cyclization, and oxidation steps in a single reaction setup. This approach could potentially simplify the synthesis of complex compounds like 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide, making the production process more feasible for research and development purposes (Romero et al., 2013).

Properties

IUPAC Name

5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c22-14-6-8-17(25(28)29)16(11-14)20(26)23-15-7-5-13-3-1-9-24(18(13)12-15)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOKHMIZXUARRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.